molecular formula C7H11NO4 B3042031 (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid CAS No. 477331-06-9

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid

Cat. No.: B3042031
CAS No.: 477331-06-9
M. Wt: 173.17 g/mol
InChI Key: YFYNOWXBIBKGHB-HWZXHQHMSA-N
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Description

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an aminocyclopentane ring with two carboxylic acid groups positioned at the 1 and 3 positions. The stereochemistry of the compound, denoted by (1S,3S), indicates the specific spatial arrangement of the atoms, which is crucial for its biological activity and chemical reactivity.

Scientific Research Applications

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid has a wide range of applications in scientific research:

Future Directions

The future directions for research on “(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid” could include exploring its potential uses in various applications, studying its reactivity under different conditions, and investigating its biological activity .

Biochemical Analysis

Cellular Effects

The effects of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mGluRs can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways. Additionally, the compound has been shown to impact gene expression related to synaptic plasticity and neuronal survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist or antagonist to mGluRs, depending on the receptor subtype and cellular context. This binding can lead to the inhibition or activation of enzymes such as adenylyl cyclase, resulting in changes in cyclic AMP levels and subsequent alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained changes in synaptic plasticity and neuronal excitability. Its stability under different experimental conditions must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit neuroprotective effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where specific dosages are required to achieve desired outcomes without causing harm. Understanding these dosage effects is crucial for developing therapeutic applications of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioactivity. The compound’s role in modulating neurotransmitter systems highlights its importance in metabolic pathways related to brain function and neurochemistry .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is vital for elucidating the compound’s effects on cellular function and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, its localization to synaptic sites can enhance its role in modulating neurotransmitter release and synaptic plasticity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize flow microreactor systems to enhance reaction efficiency and yield. The use of protecting groups, such as carbamates, can also be employed to facilitate the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-amino-4-fluorocyclopentane-1-carboxylic acid
  • (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid

Uniqueness

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is unique due to its specific stereochemistry, which significantly influences its biological activity and chemical reactivity. Compared to its isomers, this compound may exhibit different binding affinities and inhibitory effects on enzymes, making it a valuable tool in biochemical research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium cyanoborohydride", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Diels-Alder reaction of cyclopentadiene with maleic anhydride in ethanol to form cis-4-cyclopentene-1,2-dicarboxylic acid", "Step 2: Reduction of cis-4-cyclopentene-1,2-dicarboxylic acid with sodium borohydride in methanol to form cis-4-cyclopentene-1,2-diol", "Step 3: Protection of the diol with acetic anhydride and pyridine to form cis-4-acetoxy-cyclopentene-1,2-diol", "Step 4: Oxidation of the protected diol with sodium chlorite in acetic acid to form cis-4-acetoxy-cyclopentene-1,2-dicarboxylic acid", "Step 5: Conversion of the carboxylic acid group to an amide by treatment with ammonia in ethanol to form cis-4-acetoxy-cyclopentene-1,2-diamide", "Step 6: Hydrolysis of the amide with hydrochloric acid to form (1S,3S)-1-aminocyclopentane-1,3-diol", "Step 7: Reduction of the diol with sodium cyanoborohydride in methanol to form (1S,3S)-1-aminocyclopentane-1,3-diol", "Step 8: Dehydration of the diol with hydrogen gas over palladium on carbon catalyst to form (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid" ] }

CAS No.

477331-06-9

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(1R)-1-aminocyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4?,7-/m1/s1

InChI Key

YFYNOWXBIBKGHB-HWZXHQHMSA-N

Isomeric SMILES

C1C[C@@](CC1C(=O)O)(C(=O)O)N

SMILES

C1CC(CC1C(=O)O)(C(=O)O)N

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N

Pictograms

Irritant

Synonyms

(trans)-1-aminocyclopentyl-1,3-dicarboxylate
1-amino-1,3-dicarboxycyclopentane
1-amino-1,3-dicarboxycyclopentane, (cis)-(+-)-isomer
1-amino-1,3-dicarboxycyclopentane, (trans)-(+-)-isomer
1-amino-1,3-dicarboxycyclopentane, (trans)-isomer
1-amino-1,3-dicarboxycyclopentane, cis-(1R,3R)-isomer
1-amino-1,3-dicarboxycyclopentane, cis-(1S,3S)-isomer
1-amino-1,3-dicarboxycyclopentane, trans-(1R,3S)-isomer
1-amino-cyclopentyl-trans-1S,3R-dicarboxylate
1-aminocyclopentane-1,3-dicarboxylic acid
1-aminocyclopentyl-1,3-dicarboxylic acid
1R,3S-ACPD
1S,3R-ACPD
ACPD-1S,3R
cis-1-amino-1,3-cyclopentanecarboxylic acid
cis-ACPD
t-ACPD
trans-1-aminocyclopentane-1,3-dicarboxylate
trans-ACPD

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of (1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid in the brain, and how does it affect neuronal activity?

A1: this compound acts as an agonist at group II metabotropic glutamate receptors (mGluRs). [, , ] These receptors are located on neuronal synapses and play a modulatory role in synaptic transmission. Activation of group II mGluRs by 1S,3S-ACPD typically leads to a decrease in the release of glutamate, the primary excitatory neurotransmitter in the brain. []

Q2: How has this compound been used to investigate the role of long-term potentiation (LTP) in learning and memory?

A2: Researchers have used 1S,3S-ACPD to investigate whether LTP, a long-lasting enhancement of synaptic strength, is a valid model for memory formation. Studies have shown that 1S,3S-ACPD effectively blocks the induction of LTP in both the CA1 region and the dentate gyrus of the hippocampus, brain regions crucial for learning and memory. [, , ] Interestingly, despite blocking LTP, 1S,3S-ACPD administration did not prevent animals from learning a spatial task. [] This finding challenges the widely held view that HFS-induced LTP is a reliable model for memory formation. [, ]

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